2,6-Diiodo-4-methylsulfonylphenol chemical structure and properties
2,6-Diiodo-4-methylsulfonylphenol chemical structure and properties
This technical whitepaper provides an in-depth analysis of 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5), a highly specialized halogenated aromatic intermediate. As a Senior Application Scientist, I have structured this guide to bridge the gap between fundamental physicochemical theory and practical, bench-level synthetic execution. This document is designed for medicinal chemists and process scientists utilizing this compound as a critical building block in the development of thyromimetics and transthyretin (TTR) stabilizers.
Structural Rationale and Physicochemical Properties
The molecular architecture of 2,6-diiodo-4-methylsulfonylphenol is defined by a central phenolic core flanked by two bulky iodine atoms at the ortho positions (2,6) and a strongly electron-withdrawing methylsulfonyl group at the para position (4).
Causality in Molecular Design
In medicinal chemistry, this specific substitution pattern is rarely accidental. It is engineered to mimic the inner diiodophenol ring of endogenous thyroid hormones (such as Thyroxine/T4).
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Steric Shielding & Lipophilicity: The two iodine atoms are highly polarizable and lipophilic. They force the phenolic hydroxyl group into a sterically hindered pocket, preventing rapid phase II metabolism (glucuronidation/sulfation) while dramatically increasing the molecule's overall LogP to facilitate binding in deep, hydrophobic protein pockets [1].
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Electronic Effects on Acidity: Unsubstituted phenol has a pKa of ~10. However, the methylsulfonyl group ( −SO2CH3 ) exerts powerful inductive and resonance electron-withdrawing effects. Combined with the inductive withdrawal of the two iodine atoms, the phenoxide anion is highly stabilized. This drops the predicted pKa into the physiological range (typically 5.0–6.0), ensuring the compound is predominantly ionized at pH 7.4—a critical requirement for hydrogen bonding with target receptor residues.
Quantitative Data Summary
The following table summarizes the core quantitative and structural parameters of the compound, verified against global chemical inventory databases [1][3].
| Property | Value | Structural/Functional Implication |
| Chemical Name | 2,6-Diiodo-4-methylsulfonylphenol | Standard IUPAC nomenclature. |
| CAS Number | 20951-03-5 | Unique registry identifier for compliance. |
| Molecular Formula | C7H6I2O3S | High halogen mass ratio. |
| Molecular Weight | 423.995 g/mol | Heavy intermediate; dominates mass balance. |
| SMILES | CS(=O)(=O)C1=CC(=C(C(=C1)I)O)I | Useful for in silico docking and LogP prediction. |
| Directing Groups | −OH (Activating), −SO2CH3 (Deactivating) | Synergistic ortho-direction for iodination. |
Synthetic Workflow and Application Pathway
The primary utility of 2,6-diiodo-4-methylsulfonylphenol is its role as an electrophilic coupling partner in Ullmann-type diaryl ether syntheses. By coupling this phenol with an appropriate functionalized aryl halide, chemists can construct the biaryl ether linkage characteristic of thyroid hormone analogs.
Workflow from 4-methylsulfonylphenol to thyromimetic API via regioselective iodination.
Experimental Methodology: Self-Validating Electrophilic Iodination
The synthesis of 2,6-diiodo-4-methylsulfonylphenol relies on the electrophilic aromatic substitution of 4-methylsulfonylphenol.
Mechanistic Causality: The hydroxyl group is strongly activating and ortho/para-directing. The methylsulfonyl group is strongly deactivating and meta-directing. Because the para position is blocked by the sulfonyl group, both substituents synergistically direct the incoming iodonium ion ( I+ ) exclusively to the 2 and 6 positions. This eliminates the need for complex separation of regioisomers [2].
Step-by-Step Protocol
Reagents Required:
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4-Methylsulfonylphenol (1.0 eq, limiting reagent)
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Iodine monochloride (ICl) (2.2 eq, electrophile source)
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Glacial acetic acid (Solvent)
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Saturated aqueous Sodium Thiosulfate ( Na2S2O3 ) (Quenching agent)
Procedure & In-Process Controls:
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Substrate Dissolution: Dissolve 4-methylsulfonylphenol in a minimal volume of glacial acetic acid at room temperature. Causality: Acetic acid acts as a polar protic solvent that stabilizes the transition state of the electrophilic aromatic substitution without reacting with ICl.
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Electrophile Addition: Add ICl (2.2 eq) dropwise via an addition funnel over 30 minutes.
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Self-Validating Cue: The solution will immediately turn a deep, opaque reddish-brown due to the presence of active iodine species. Dropwise addition is critical to manage the exothermic nature of the reaction and prevent oxidative side-reactions.
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Reaction Maturation: Stir the mixture at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3).
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Self-Validating Cue: The di-iodinated product is significantly more lipophilic than the starting material. You will observe the disappearance of the polar starting material spot and the emergence of a high-Rf product spot.
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Reductive Quench: Pour the reaction mixture into an ice-water bath and slowly add saturated aqueous Na2S2O3 while stirring vigorously.
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Self-Validating Cue: The thiosulfate reduces unreacted ICl and I2 into water-soluble iodide/chloride ions ( I−/Cl− ). The success of the quench is visually validated by the immediate discharge of the dark brown color, yielding a pale yellow or colorless organic suspension.
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Isolation: Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Recrystallize from hot ethanol/water to obtain the pure 2,6-diiodo-4-methylsulfonylphenol as an off-white solid.
Analytical Validation Standards
To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed:
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1 H NMR ( CDCl3 or DMSO- d6 ): The symmetry of the molecule is the ultimate proof of structure. The two aromatic protons (H-3 and H-5) are chemically equivalent and must appear as a sharp singlet integrating to 2H (typically shifted downfield to ~8.0 ppm due to the adjacent iodine and sulfonyl groups). The methyl group will appear as a singlet integrating to 3H.
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Mass Spectrometry (LC-MS): In negative electrospray ionization (ESI-), the molecule will yield a distinct [M-H] − peak at m/z ~422.8.
Handling, Stability, and EHS (Environment, Health, and Safety)
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Photodegradation: Carbon-iodine bonds are susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, generating iodine radicals. The compound must be stored in amber glass vials or foil-wrapped containers at 2–8°C to ensure long-term stability.
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Toxicity: As a highly halogenated phenol, it is a suspected irritant and potential endocrine disruptor. Standard PPE (nitrile gloves, lab coat, safety goggles) and handling within a certified fume hood are mandatory.
